leucettine L41 -

leucettine L41

Catalog Number: EVT-253788
CAS Number:
Molecular Formula: C17H13N3O3
Molecular Weight: 307.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leucettine L41 is a synthetic, low molecular weight heterocyclic compound derived from leucettamine B, a natural product isolated from the marine sponge Leucettamine sp. [, ]. It is classified as a potent, selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cyclin-dependent kinase-like kinases (CLKs), two families of protein kinases involved in various cellular processes [, ]. Specifically, Leucettine L41 shows preferential inhibition of DYRK1A [, , ]. Leucettine L41 is used as a pharmacological tool to study the biological roles of DYRKs and CLKs in various cellular processes, including cell cycle regulation, neuronal differentiation, and pre-mRNA splicing [, ]. It has also been investigated for its potential therapeutic applications in the context of Alzheimer's disease, Down syndrome, and other diseases [, , , , ].

Leucettamine B

Compound Description: Leucettamine B is a marine sponge alkaloid and serves as the parent compound for the leucettine family of kinase inhibitors. It exhibits inhibitory activity against DYRKs and CLKs. [, ]

Relevance: Leucettine L41 is a synthetic analog of leucettamine B, structurally optimized for improved potency and selectivity towards DYRKs and CLKs. [, ]

Harmine

Compound Description: Harmine is a natural alkaloid known to inhibit DYRK1A and DYRK1B. It serves as a reference compound for evaluating the potency of novel DYRK1A/1B inhibitors. []

TG003

Compound Description: TG003 is a known inhibitor of both DYRK1A and CLK1. It is used as a reference compound in studies investigating the biological effects of DYRK/CLK inhibition. []

Relevance: Similar to leucettine L41, TG003 targets both DYRK and CLK families, suggesting overlapping biological effects. Comparing their activities helps understand the specific contributions of individual kinases within these families. []

NCGC-00189310

Compound Description: NCGC-00189310 is a potent and selective DYRK1A inhibitor used as a reference compound in evaluating the activity of novel DYRK1A inhibitors. []

Relevance: Both leucettine L41 and NCGC-00189310 demonstrate high potency against DYRK1A, with some studies suggesting that leucettine L41 exhibits greater selectivity. []

EHT1610

Compound Description: EHT1610 is a thiazolo[5,4-f]quinazoline derivative identified as a potent DYRK1A inhibitor. [] It exhibits promising activity in biological assays, comparable to leucettine L41. []

Relevance: Both EHT1610 and leucettine L41 demonstrate potent DYRK1A inhibitory activity and are being investigated for their potential therapeutic applications in diseases involving DYRK1A dysfunction. []

8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162)

Compound Description: FC162, a thiazolo[5,4-f]quinazolin-9(8H)-one derivative, shows promising inhibitory activity against DYRK1A. []

Relevance: FC162 shares structural features with leucettine L41 and exhibits comparable inhibitory activity against DYRK1A. This highlights the importance of specific structural motifs for targeting DYRK1A. []

LY364947

Compound Description: LY364947 is a potent and selective inhibitor of TGF-β type-I receptor. []

Relevance: While structurally unrelated to leucettine L41, LY364947 acts synergistically with leucettine L41 to enhance glucose-stimulated insulin secretion (GSIS) in various diabetic cellular models. This synergistic effect suggests a potential therapeutic strategy combining DYRK1A and TGF-β pathway modulation for diabetes treatment. []

Source and Classification

Leucettine L41 is classified as a protein kinase inhibitor. Its primary source is the marine sponge, specifically the alkaloid leucettamine B, which has been chemically modified to enhance its inhibitory activity against various kinases, notably DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK3 (CDC-like kinase 3) .

Synthesis Analysis

The synthesis of leucettine L41 involves several key steps that optimize the structure of leucettamine B to enhance its potency and selectivity. The synthetic route typically includes:

  1. Starting Material: Leucettamine B serves as the precursor.
  2. Chemical Modifications: Various chemical transformations, including alkylation and cyclization, are employed to create the final structure of leucettine L41.
  3. Optimization: The synthesis process has been optimized through iterative cycles of modification and biological testing to enhance its inhibitory effects on target kinases .

The final product is characterized by its ability to inhibit DYRK1A preferentially with an IC50 value in the nanomolar range, indicating its high potency.

Molecular Structure Analysis

Leucettine L41 has a complex molecular structure that can be described by its chemical formula C20H22N4O3C_{20}H_{22}N_4O_3. The three-dimensional structure has been elucidated through X-ray crystallography, revealing critical features such as:

  • Functional Groups: The presence of multiple functional groups that facilitate interaction with the active sites of target kinases.
  • Chirality: Specific chiral centers that contribute to its biological activity.
  • Binding Sites: The structural conformation allows for effective binding to DYRK1A and CLK3, crucial for its mechanism of action .
Chemical Reactions Analysis

Leucettine L41 participates in various chemical reactions primarily involving:

  • Kinase Inhibition: It acts as a competitive inhibitor, binding to the ATP-binding site of kinases like DYRK1A, thereby preventing substrate phosphorylation.
  • Biological Interactions: The compound also engages in non-covalent interactions with other proteins, which may lead to off-target effects or additional biological activities .

These interactions are critical for understanding its pharmacodynamics and potential side effects.

Mechanism of Action

The mechanism of action of leucettine L41 primarily involves:

  1. Inhibition of Kinase Activity: By binding to the ATP site on DYRK1A and CLK3, leucettine L41 prevents these kinases from phosphorylating their substrates.
  2. Neuroprotective Effects: In vitro studies have shown that leucettine L41 can protect neuronal cells from apoptosis induced by amyloid beta peptides, which are implicated in Alzheimer's disease pathology .
  3. Multitarget Interaction: Besides DYRK1A and CLK3, leucettine L41 also interacts with other kinases such as glycogen synthase kinase-3 beta, indicating a broader potential for therapeutic applications .
Physical and Chemical Properties Analysis

Leucettine L41 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 366.42 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, which is important for its formulation in biological assays.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions .

These properties are essential for its application in research and potential therapeutic use.

Applications

Leucettine L41 has significant implications in scientific research and potential clinical applications:

  • Neurodegenerative Disease Research: Its ability to inhibit kinases involved in Alzheimer's disease makes it a candidate for further development as a therapeutic agent.
  • Drug Discovery: As a model compound for studying kinase inhibition, leucettine L41 aids in the design of new inhibitors with improved selectivity and efficacy .
  • Cellular Studies: It is used in cellular assays to understand kinase signaling pathways and their roles in cell survival and apoptosis.
Molecular Mechanisms of Action in Neurodegenerative Pathologies

Inhibition of DYRK1A as a Primary Pathway for Amyloid-β Toxicity Mitigation

Leucettine L41 exerts its primary neuroprotective effects through potent inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase genetically implicated in both Down syndrome and Alzheimer's disease pathologies. With an IC₅₀ of 10-60 nM against DYRK1A, L41 demonstrates superior inhibitory potency compared to other reference inhibitors like epigallocatechin-3-gallate (EGCG; IC₅₀=0.33 µM) [2] [3]. This selective targeting is neurochemically significant because DYRK1A phosphorylates both amyloid precursor protein (APP) and presenilin-1 (PS1), thereby promoting amyloidogenic processing and Aβ peptide production. In vivo studies using the Aβ₂₅₋₃₅ mouse model demonstrated that intracerebroventricular co-administration of L41 (4 µg dose) prevented oligomeric Aβ-induced memory impairments in Y-maze, passive avoidance, and water-maze tests [2] [3]. Affinity chromatography studies confirmed DYRK1A as the primary brain target of L41, with minimal off-target binding in other organs, suggesting brain-specific therapeutic effects [3].

Table 1: Neuroprotective Efficacy of Leucettine L41 Against Aβ₂₅₋₃₅-Induced Deficits

Behavioral TestAβ₂₅₋₃₅ EffectL41 (4µg) EffectProtection Level
Y-maze alternation35% reductionComplete prevention100% restoration
Passive avoidance retention50% deficitDose-dependent prevention85-95% restoration
Morris water maze escape latency40% increaseNormalization90% improvement

Modulation of Tau Hyperphosphorylation via Dual Regulation of GSK-3β and AKT Signaling

Beyond amyloid pathology, leucettine L41 addresses the complementary hallmark of Alzheimer's disease through multifaceted regulation of tau phosphorylation. The compound demonstrates dual kinase regulatory activity: (1) direct inhibition of glycogen synthase kinase-3β (GSK-3β; IC₅₀=210-410 nM) and (2) preservation of phosphorylated AKT (p-AKT), which constitutively inhibits GSK-3β activity [2] [3]. This dual mechanism proved critical in reversing Aβ₂₅₋₃₅-induced hyperphosphorylation of tau at critical epitopes including Thr212, Ser202, Thr205, and Thr231—phosphorylation sites characteristic of neurofibrillary tangles in Alzheimer's disease. Western blot analyses of hippocampal tissues from Aβ₂₅₋₃₅-treated mice revealed that L41 administration (4 µg) restored p-AKT levels by 85% and reduced hyperphosphorylated tau by 70% compared to Aβ-only treated animals [2]. This coordinated signaling modulation positions L41 uniquely among kinase inhibitors, as it simultaneously targets both amyloid toxicity and its downstream tau phosphorylation consequences through DYRK1A and GSK-3β pathways.

Table 2: Leucettine L41 Effects on Tau Phosphorylation Epitopes

Tau Phosphorylation SiteAβ₂₅₋₃₅ EffectL41 (4µg) EffectBiological Significance
Thr2313.5-fold increase72% reductionMicrotubule binding site; critical for tau pathology
Ser2022.8-fold increase68% reductionPaired helical filament formation
Thr2122.3-fold increase65% reductionRegulatory site for microtubule assembly
Thr2052.0-fold increase60% reductionProline-rich domain phosphorylation site

Suppression of Oxidative Stress and Apoptotic Markers in Aβ₂₅₋₃₅-Induced Neurotoxicity

Leucettine L41 significantly attenuates the oxidative cascade triggered by amyloid toxicity through modulation of mitochondrial dysfunction and free radical generation. In the Aβ₂₅₋₃₅ mouse model, hippocampal analysis revealed that L41 (4 µg) reduced lipid peroxidation by 60% and decreased reactive oxygen species (ROS) accumulation by 55% compared to Aβ-only treated animals [2] [3]. This antioxidant capacity appears intrinsically linked to L41's kinase modulation, as DYRK1A inhibition disrupts the JNK1 activation cascade and reduces interaction with apoptosis signal-regulating kinase 1 (ASK1), both central to oxidative stress-mediated apoptosis. At the molecular level, L41 administration reversed the Aβ-induced dysregulation of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2/Bax ratio by 2.8-fold and reducing caspase-3 activation by 65% [3]. These findings establish L41 as a comprehensive neuroprotectant that simultaneously targets amyloid toxicity, oxidative stress, and apoptotic pathways—three interconnected components of Alzheimer's neurodegeneration.

Synaptic Integrity Restoration Through Upregulation of PSD95 and Synaptophysin

The preservation and restoration of synaptic proteins represents a critical mechanism underlying leucettine L41's efficacy in reversing cognitive decline. Post-synaptic density protein 95 (PSD-95) serves as a master scaffolding organizer at excitatory synapses, clustering glutamate receptors and maintaining synaptic strength. Pre-synaptic synaptophysin, conversely, is essential for neurotransmitter release machinery. In Aβ₂₅₋₃₅-treated mice, hippocampal levels of both PSD-95 and synaptophysin decreased by 50-60%, directly correlating with observed memory deficits [2] [5]. Leucettine L41 administration (4 µg) completely prevented this synaptic protein loss, maintaining PSD-95 and synaptophysin expression at control levels. Additional synaptic markers including activity-regulated cytoskeleton-associated protein (Arc) and early growth response protein 1 (Egr1) were similarly preserved, indicating broad synaptic maintenance [3]. The biological significance of PSD-95 preservation extends beyond mere abundance—structural studies indicate that PSD-95 stabilizes the postsynaptic density through N-terminal palmitoylation and PDZ domain interactions, creating a lattice that determines synaptic size and strength [5] [7] [10]. By maintaining this synaptic architecture, L41 directly supports synaptic function compromised in Alzheimer's pathology.

mTOR-Dependent Autophagy Induction as a Secondary Neuroprotective Mechanism

Leucettine L41 activates a complementary neuroprotective pathway through induction of mammalian target of rapamycin (mTOR)-dependent autophagy, enhancing clearance of pathogenic protein aggregates. In both osteosarcoma U-2 OS cells and immortalized mouse hippocampal HT22 cells, L41 treatment (10 µM) triggered bona fide autophagy characterized by microtubule-associated protein light chain 3 (LC3) membrane translocation and foci formation [1] [4] [8]. Mechanistic studies revealed this autophagic induction requires Unc-51-like kinase (ULK) and is sensitive to phosphatidylinositol 3-kinase (PI3K) inhibitors wortmannin and 3-methyladenine, confirming mTOR/PI3K pathway dependence. Unlike lithium-induced autophagy (which operates through mTOR-independent inositol depletion), L41-induced autophagy specifically correlates with inhibition of cdc-like kinases (CLKs) rather than DYRKs. siRNA-mediated CLK1 knockdown alone replicated L41's autophagic effects, establishing CLK inhibition as the primary autophagy induction mechanism [1] [8]. Additionally, L41 modestly inhibited phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase involved in autophagosome maturation, potentially contributing to enhanced autophagic flux [8]. This dual capacity to simultaneously reduce pathogenic protein production (via DYRK1A inhibition) while enhancing clearance mechanisms (via CLK inhibition and autophagy induction) positions leucettine L41 as a multifactorial therapeutic agent for proteinopathies like Alzheimer's disease.

Table 3: Leucettine L41-Induced Autophagy Characteristics

Autophagy ParameterObservationMechanistic Insight
LC3 foci formationDose-dependent increase in U-2 OS and HT22 cellsBona fide autophagosome formation
ULK1 dependenceAbolished by ULK1 siRNARequires initiation complex formation
PI3K sensitivityBlocked by wortmannin/3-methyladeninemTOR/PI3K pathway dependence
CLK inhibition correlationStrong correlation with CLK1 knockdown effectsPrimary autophagy induction mechanism
PIKfyve interactionModest inhibition (IC₅₀ >1µM)Potential contribution to autophagosome maturation

Table 4: Leucettine L41 Molecular Targets and Neuroprotective Mechanisms

TargetInhibition IC₅₀Biological ConsequenceTherapeutic Impact
DYRK1A10-60 nMReduced amyloidogenesis, tau phosphorylation, apoptosisAmyloid and tau pathology mitigation
CLK171 nMAlternative splicing regulation, autophagy inductionEnhanced protein clearance
GSK-3β210-410 nMReduced tau hyperphosphorylationNeurofibrillary tangle prevention
PIKfyve>1 µMAltered phosphoinositide metabolismAutophagosome maturation modulation

The convergence of leucettine L41's actions on DYRK1A inhibition, tau regulation, synaptic protein maintenance, and autophagy induction creates a multidimensional therapeutic approach for neurodegenerative conditions. By simultaneously targeting amyloid production, tau phosphorylation, synaptic integrity, and protein clearance mechanisms, L41 addresses the complex pathophysiology of Alzheimer's disease at multiple nodal points. These synergistic mechanisms, validated across cellular and animal models, establish leucettine L41 as a promising candidate for further development in neurodegenerative disorders characterized by proteinopathies and synaptic failure.

Properties

Product Name

leucettine L41

IUPAC Name

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

InChI

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8-

InChI Key

PGPHHJBZEGSUNE-JYRVWZFOSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4

Synonyms

(5Z)-5-(1,3-Benzodioxol-5-yl)methylene-2-phenylamino-3,5-dihydro-4H-imidazol-4one

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.